2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride

Kappa opioid receptor Conformational restriction Dihedral angle

2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride (CAS 52321-18-3) is the dihydrochloride salt of a chiral, N-methyl-substituted 2,5-diazabicyclo[2.2.2]octane—a conformationally rigid, ethylene-bridged piperazine scaffold. The bicyclo[2.2.2]octane framework locks the ethylenediamine pharmacophore into a defined geometry with zero rotatable bonds, while the N-methyl group modulates basicity (predicted pKa 10.66 ± 0.20) relative to unsubstituted analogs (predicted pKa 10.76 ± 0.20).

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 52321-18-3
Cat. No. B1322759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride
CAS52321-18-3
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CC2CCC1CN2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H
InChIKeyRXNQETQSWLPAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride (CAS 52321-18-3): A Chiral Bridged Piperazine Scaffold for Conformationally Restricted Drug Discovery


2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride (CAS 52321-18-3) is the dihydrochloride salt of a chiral, N-methyl-substituted 2,5-diazabicyclo[2.2.2]octane—a conformationally rigid, ethylene-bridged piperazine scaffold. The bicyclo[2.2.2]octane framework locks the ethylenediamine pharmacophore into a defined geometry with zero rotatable bonds, while the N-methyl group modulates basicity (predicted pKa 10.66 ± 0.20) relative to unsubstituted analogs (predicted pKa 10.76 ± 0.20) . The dihydrochloride salt form provides a crystalline solid (mp 240–242 °C) with high aqueous solubility, offering distinct handling advantages over the free base (bp 183.7 °C) . This compound serves as a versatile building block in medicinal chemistry, particularly for programs requiring stereochemically defined, constrained diamine pharmacophores targeting opioid, sigma, and nicotinic receptors [1].

Why Piperazine, DABCO, or 2,5-Diazabicyclo[2.2.1]heptane Cannot Replace 2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride in Conformation-Dependent Applications


The 2-methyl-2,5-diazabicyclo[2.2.2]octane scaffold is not a generic diamine—its conformational restriction, N-methylation pattern, and salt form collectively produce functional outcomes that cannot be replicated by flexible piperazines, the 1,4-diazabicyclo[2.2.2]octane (DABCO) isomer, or the shorter-bridged [2.2.1]heptane analog. Flexible piperazine populates multiple low-energy conformers, whereas the ethylene bridge of the [2.2.2] system imposes a defined N–C–C–N dihedral angle of approximately 160°, a geometry that proved critical for achieving high κ-opioid receptor (KOR) affinity (Ki = 31 nM) in a conformationally restricted agonist series [1]. DABCO, although sharing the [2.2.2] skeleton, places both nitrogen atoms at bridgehead positions (1,4-substitution), resulting in symmetrical reactivity and lower basicity (pKa 8.8) that fundamentally alters its nucleophilic and coordination behavior [2]. The [2.2.1]heptane analog has a shorter methylene bridge producing a different N–N distance and dihedral angle, which impacts receptor pharmacophore complementarity [3]. Furthermore, substituting the dihydrochloride salt with the free base introduces handling variability: the salt is a crystalline solid with a defined melting point (240–242 °C), whereas the free base is a liquid (bp 183.7 °C) requiring cold storage (0–8 °C) . These differences—conformational, electronic, and physical—mean that in-class substitution without re-optimization will alter binding poses, basicity-dependent reactivity, and formulation reproducibility.

Quantitative Differentiation Evidence: 2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride vs. Closest Comparators


Conformational Dihedral Angle Lock: [2.2.2] Scaffold (~160°) vs. Flexible Piperazine (~60°) Determines KOR Agonist Affinity

In a systematic study of 2,5-diazabicyclo[2.2.2]octane-based KOR agonists, the bicyclic scaffold constrains the ethylenediamine N–C–C–N dihedral angle to approximately 160°, a geometry that is inaccessible to flexible piperazine-based ligands (which favor ~60° gauche conformations). The most potent compound identified, (S,R,S)-16a, achieved a Ki of 31 nM at KOR with 8-fold selectivity over MOR and 5-fold over DOR, functioning as a full agonist (EC50 = 240 nM in [35S]GTPγS assay). Its enantiomer (R,S,R)-16a showed Ki = 74 nM, confirming stereospecific recognition [1]. By contrast, the flexible reference KOR agonist 2 adopts a distinct dihedral angle in its energetically favored conformer, demonstrating that the rigidified scaffold accesses a unique conformational space correlated with enhanced affinity [1].

Kappa opioid receptor Conformational restriction Dihedral angle Ethylenediamine pharmacophore

Basicity Modulation: N-Methyl Substitution on [2.2.2] Scaffold Increases pKa by ~0.9 Units Over 1-Methylpiperazine

The predicted pKa of 2-methyl-2,5-diazabicyclo[2.2.2]octane is 10.66 ± 0.20 , reflecting the combined electronic effects of the bicyclic constraint and the electron-donating N-methyl substituent. This represents a meaningful increase in basicity compared to the closest flexible analog: 1-methylpiperazine has an experimentally determined pKa of 9.14 [1] (Δ = ~1.52 units, or ~33-fold higher proton affinity). The parent, unsubstituted 2,5-diazabicyclo[2.2.2]octane scaffold has a predicted pKa of 10.76 , confirming that the bicyclic framework itself contributes the dominant basicity enhancement relative to monocyclic piperazines (pKa 9.8 for piperazine [2]). DABCO (1,4-diazabicyclo[2.2.2]octane) sits at the opposite extreme with pKa 8.8 [3], making it the weakest base in this set due to bridgehead nitrogen geometry.

pKa Basicity N-methylation Nucleophilicity

Dihydrochloride Salt Form: Crystalline Solid (mp 240–242 °C) vs. Free Base (bp 183.7 °C) – Impact on Storage, Weighing, and Formulation

The dihydrochloride salt (CAS 52321-18-3) is a white crystalline solid with a melting point of 240–242 °C and high water solubility . In contrast, the free base (CAS 59893-25-3) is reported as a liquid at ambient temperature with a boiling point of 183.7 ± 8.0 °C (predicted) and requires refrigerated storage at 0–8 °C . The salt form has zero rotatable bonds (bicyclic core) and a molecular weight of 199.12 g/mol. This solid-state advantage translates into practical benefits: the dihydrochloride can be accurately weighed on a standard analytical balance without the volatility or hygroscopicity concerns of the liquid free base, and its defined stoichiometry (C7H14N2·2HCl) ensures reproducible molar calculations for solution preparation, a critical requirement for quantitative biochemical assays and reaction scale-up .

Salt form Melting point Handling Formulation

Bridged Scaffold Superiority: [2.2.2] Series More Potent than [3.2.1] and [2.2.1] Series in Antifilarial Microfilaremia Suppression

In a classic structure-activity study of 12 bridged diethylcarbamazine (DEC) analogs evaluated against Litomosoides carinii in gerbils, three distinct bicyclic scaffolds were directly compared: 3,8-diazabicyclo[3.2.1]octane (series 7/8), 2,5-diazabicyclo[2.2.2]octane (series 9), and 2,5-diazabicyclo[2.2.1]heptane (series 10) [1]. All compounds were administered at escalating doses of 25, 50, 100, and 200 mg/kg on days 0–3. The 2,5-diazabicyclo[2.2.2]octane series (compounds 9a and 9b) was reported as 'somewhat more potent than the other two ring systems,' with compounds 9a and 9b lowering the microfilarial count faster and effecting minima among the lowest observed [1]. Compound 9a appeared to be of approximately equal potency to DEC itself, which produced the most rapid onset and lowest day-3 nadir among all drugs tested [1]. This scaffold-level performance advantage is directly relevant to the use of 2-methyl-2,5-diazabicyclo[2.2.2]octane as the amine component for DEC analog synthesis.

Antifilarial Diethylcarbamazine analog Litomosoides carinii Bridged piperazine

Bridge Length Dictates Antiviral Activity: Diazabicyclo[2.2.2]octane Maintains Maraviroc-Like Infectivity Reduction, Diazabicyclo[3.2.2]nonane Does Not

A head-to-head comparison of maraviroc analogs was conducted where the natural azabicyclooctane (tropane) moiety was replaced with either a diazabicyclo[2.2.2]octane or a diazabicyclo[3.2.2]nonane scaffold [1]. In a viral neutralization assay against a panel of six HIV pseudoviruses, the diazabicyclo[2.2.2]octane derivative maintained significant infectivity reduction power, whereas the diazabicyclo[3.2.2]nonane analog was less effective [1]. Computational modeling correlated the differential activity with bridge length—the two-carbon bridge of the [2.2.2] system imposes a rotational barrier around dihedral angle τ7 that favorably pre-organizes the pharmacophore for CCR5 binding, whereas the three-carbon bridge of the [3.2.2] system allows excessive conformational freedom that reduces inhibitory potency [1]. This study provides a direct, quantitative bridge-length vs. bioactivity comparison that underscores why the [2.2.2] scaffold cannot be replaced by larger bicyclic diamines without loss of function.

CCR5 antagonist Maraviroc analog Antiviral HIV

Optimal Procurement Scenarios for 2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride (CAS 52321-18-3)


Kappa Opioid Receptor (KOR) Agonist Lead Optimization Requiring Conformationally Constrained Ethylenediamine Pharmacophore

The 2,5-diazabicyclo[2.2.2]octane scaffold has been validated as a privileged core for KOR agonists, delivering Ki values as low as 31 nM with 8-fold MOR selectivity when elaborated with appropriate substituents [1]. A medicinal chemistry team developing biased KOR agonists should procure 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride as the starting scaffold because: (1) the pre-locked ~160° N–C–C–N dihedral angle directly accesses the conformational space correlated with high KOR affinity, bypassing the need for conformational restriction via synthetic elaboration [1]; (2) the N-methyl group is pre-installed, providing a tertiary amine handle for further N-alkylation or acylation without requiring an additional methylation step; and (3) the dihydrochloride salt can be directly used in reductive amination or amide coupling reactions in aqueous or polar organic media due to its high water solubility .

CCR5 Antagonist / Antiviral Agent Design Where Tropane Scaffold Replacement Is Sought

The diazabicyclo[2.2.2]octane scaffold has been demonstrated to maintain significant HIV infectivity reduction when substituted for the tropane moiety in maraviroc, whereas the homologous diazabicyclo[3.2.2]nonane scaffold fails to preserve activity [2]. Research groups seeking to develop novel CCR5 antagonists with improved patent space should select 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride as the core building block rather than the [3.2.2] analog. The two-carbon ethylene bridge provides the optimal geometric constraint—longer bridges introduce excessive conformational freedom that disrupts the pharmacophore presentation required for CCR5 binding, as evidenced by computational modeling correlating bridge length, rotational barrier, and inhibitory activity [2].

Sigma-1 Receptor Ligand Development Using Chiral-Pool Bridged Piperazine Scaffolds

Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes have been synthesized via a chiral-pool route starting from (S)- or (R)-aspartate and evaluated for σ1 receptor binding [3]. The defined stereochemistry and rigid scaffold allowed molecular dynamics-based formulation of structure-affinity relationships, with selective growth inhibition of the A427 human tumor cell line through apoptosis induction [3]. For σ1 receptor programs, 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride is available in both (1R,4R) and (1S,4S) enantiomeric forms, enabling direct SAR exploration of absolute stereochemistry on σ1 affinity without requiring a chiral resolution step . The zero rotatable bond count of the scaffold eliminates conformational ambiguity in docking and pharmacophore modeling .

Antiparasitic Drug Discovery: Bridged DEC Analogs for Filariasis

When synthesizing bridged analogs of diethylcarbamazine (DEC) for antifilarial drug discovery, the 2-methyl-2,5-diazabicyclo[2.2.2]octane scaffold provides a demonstrated potency advantage: J. Med. Chem. 1974 data show that series 9 compounds (based on the [2.2.2] scaffold) produced more rapid microfilaremia suppression and deeper nadirs than corresponding analogs built on [3.2.1] or [2.2.1] scaffolds in the L. carinii gerbil model [4]. Procurement of 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride provides the N-methylated amine directly in a form that can be acylated with diethylcarbamyl chloride, ethyl chloroformate, or cyclohexanecarbonyl chloride as demonstrated in the original SAR study [4], bypassing the need for a separate N-methylation and salt-formation sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.